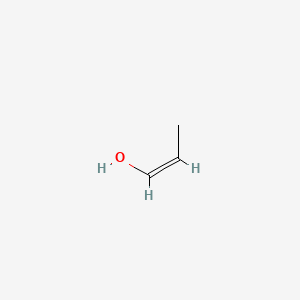

(Z)-1-Propenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-1-Propenol:

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydroboration-Oxidation: One common method for synthesizing (Z)-1-Propenol involves the hydroboration-oxidation of propyne. The reaction proceeds through the addition of borane (BH₃) to the triple bond, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH).

Reduction of Propenal: Another method involves the selective reduction of propenal (acrolein) using a suitable reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes involving the selective hydrogenation of propenal or the hydroboration-oxidation of propyne on a larger scale. These methods are optimized for high yield and purity.

Chemical Reactions Analysis

Keto–Enol Tautomerism with Propanal

(Z)-1-propenol participates in tautomeric equilibrium with propanal (C₂H₅CHO) under nonequilibrium conditions, such as cosmic-ray irradiation in interstellar ice analogs. This reaction proceeds via hydrogen shift mechanisms:

Propanal⇌ Z 1 propenol

-

Branching Ratios : Propanal dominates over this compound with a ratio of 4.23 ± 0.96, attributed to the thermodynamic stability of the aldehyde form .

-

Formation Pathway :

| Property | Propanal | This compound |

|---|---|---|

| Ionization Energy (eV) | 9.96 | 8.70 |

| Sublimation Temp (K) | 113–164 | 146–185 |

| IR Absorption (cm⁻¹) | 1,715 | 1,340 |

Acid-Catalyzed Hydration

This compound undergoes hydration in acidic media, forming propanal via a carbocation intermediate. The mechanism involves:

-

Protonation of the double bond to form a carbocation.

-

Nucleophilic attack by water.

Z 1 propenolH3O+CH3CH+CH2OHH2OCH3CH OH CH3−H+Propanal

-

Regioselectivity : The reaction favors the more stable secondary carbocation (2° > 1°).

-

Catalyst : Sulfuric acid is preferred due to the weak nucleophilicity of HSO₄⁻ .

Hydroxyl Radical (OH- ) Abstraction

This compound reacts with OH- radicals in atmospheric and combustion environments, primarily via hydrogen abstraction:

Z 1 propenol+OH →H2O+CH3CH CHO

-

Kinetics :

| Pathway | ΔG‡ (kcal/mol) | Dominance |

|---|---|---|

| α-C Abstraction | 5.79 | Primary (70%) |

| β-C Abstraction | 6.25 | Secondary (30%) |

Peroxy Radical Formation

The resulting alkyl radicals react with O₂ to form peroxy radicals, critical in atmospheric oxidation chains :

CH3CH CHO +O2→CH3CH CHOO

Esterification and Nucleophilic Additions

This compound participates in esterification and nucleophilic addition reactions due to its hydroxyl and π-electron systems:

-

Esterification :

Z 1 propenol+RCOOHH+RCOOCH2CH CH2+H2O

-

Nucleophilic Addition : Electrophiles (e.g., aldehydes) add across the double bond:

Z 1 propenol+RCHO→RCH OH CH2CH O

Thermal and Photochemical Stability

Scientific Research Applications

Chemistry: (Z)-1-Propenol is used as an intermediate in organic synthesis, particularly in the preparation of various alcohols, aldehydes, and acids. It serves as a building block for more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor in the biosynthesis of biologically active compounds.

Medicine: While not widely used in medicine, this compound’s derivatives are explored for their potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and plasticizers. Its reactivity makes it valuable in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of (Z)-1-Propenol involves its interaction with various molecular targets, primarily through its hydroxyl group. This group can form hydrogen bonds and participate in nucleophilic substitution and addition reactions. The compound’s reactivity is influenced by the Z-configuration of the double bond, which affects its steric and electronic properties.

Comparison with Similar Compounds

Allyl Alcohol: An isomer of (Z)-1-Propenol with the hydroxyl group attached to a different carbon atom.

Propenal (Acrolein): The aldehyde form of this compound, differing by the presence of an aldehyde group instead of a hydroxyl group.

Propanol: The fully reduced form of this compound, lacking the double bond.

Uniqueness: this compound is unique due to its Z-configuration, which imparts distinct chemical reactivity and physical properties compared to its isomers and related compounds

Properties

CAS No. |

57642-96-3 |

|---|---|

Molecular Formula |

C3H6O |

Molecular Weight |

58.08 g/mol |

IUPAC Name |

(Z)-prop-1-en-1-ol |

InChI |

InChI=1S/C3H6O/c1-2-3-4/h2-4H,1H3/b3-2- |

InChI Key |

DOKHEARVIDLSFF-IHWYPQMZSA-N |

Isomeric SMILES |

C/C=C\O |

Canonical SMILES |

CC=CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.